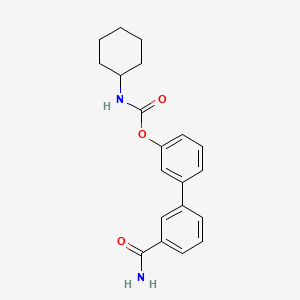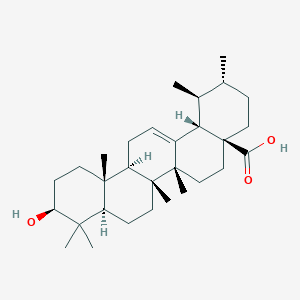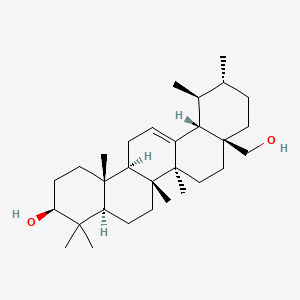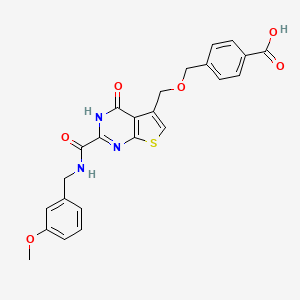
T-26c
Übersicht
Beschreibung
T-26c ist ein hochpotenter und selektiver Inhibitor der Matrixmetalloproteinase-13 (MMP-13) mit einem IC50-Wert von 6,75 pM . Er zeigt eine mehr als 2600-fache Selektivität gegenüber anderen verwandten Metalloenzymen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie den Abbau von Kollagen im Knorpel hemmen kann .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen. Die wichtigsten Schritte sind:
Bildung des Thienopyrimidin-Kerns: Dies beinhaltet die Reaktion eines Thieno[2,3-d]pyrimidin-Derivats mit verschiedenen Reagenzien, um die Kernstruktur zu bilden.
Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Methoxyphenyl und Benzoesäure werden durch Reaktionen mit geeigneten Reagenzien eingeführt.
Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen und Reinigungsschritten zusammengesetzt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, automatisierten Reinigungssystemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
T-26c hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird in Studien eingesetzt, die sich mit dem Knorpelabbau und dem Kollagenabbau befassen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit einem übermäßigen Kollagenabbau einhergehen, wie z. B. Osteoarthritis.
Industrie: Wird bei der Entwicklung neuer Materialien und Verbindungen mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Matrixmetalloproteinase-13 hemmt. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so den Abbau von Kollagen im Knorpel. Diese Hemmung ist hochspezifisch, wobei this compound eine mehr als 2600-fache Selektivität gegenüber anderen verwandten Metalloenzymen zeigt. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung des Kollagenabbaus und die Modulation von Entzündungsreaktionen im Knorpel.
Wirkmechanismus
T-26c, also known as “4-(((2-((3-Methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid”, is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) .
Target of Action
This compound primarily targets matrix metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound interacts with MMP-13 by binding to the enzyme and inhibiting its activity . This interaction prevents MMP-13 from breaking down collagen in the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-13 by this compound affects the biochemical pathway of extracellular matrix degradation . By preventing the breakdown of collagen, this compound can potentially slow down processes such as tissue remodeling and disease progression .
Pharmacokinetics
This compound is well absorbed in all species at the oral dose of 10–20 mg/kg . It has been observed that the oral administration of the disodium salt formulations of this compound to guinea pigs results in significant increases in AUC (8357 ng h/mL) and C max (1445 ng/ mL) compared with those of the free acid this compound (AUC = 6478 ng h/ mL and C max = 911 ng/mL) .
Result of Action
The primary molecular effect of this compound is the inhibition of MMP-13 activity, which results in a significant reduction in the breakdown of collagen . On a cellular level, this can affect processes such as cell migration, proliferation, differentiation, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T-26c involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:
Formation of the thienopyrimidine core: This involves the reaction of a thieno[2,3-d]pyrimidine derivative with various reagents to form the core structure.
Introduction of functional groups: Functional groups such as methoxyphenyl and benzoic acid are introduced through reactions with appropriate reagents.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
T-26c unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen am Thienopyrimidin-Kern einzuführen oder zu ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Luciderinsäure A
- T-5224
- JG26
- PD-166793
- Licoricidin
- MMP2-IN-3
- Aderamastat
- Chondroitinsulfat
Einzigartigkeit
T-26c zeichnet sich durch seine außergewöhnlich hohe Potenz und Selektivität für Matrixmetalloproteinase-13 aus. Sein IC50-Wert von 6,75 pM ist deutlich niedriger als der vieler anderer MMP-13-Inhibitoren, was ihn zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIIUMNLMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


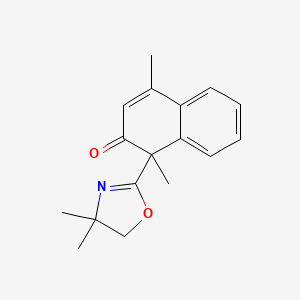
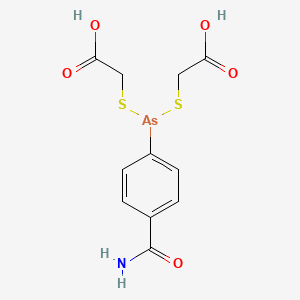
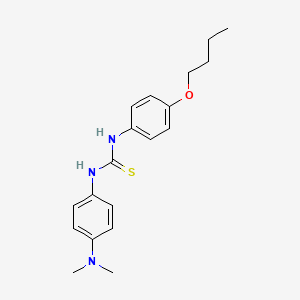
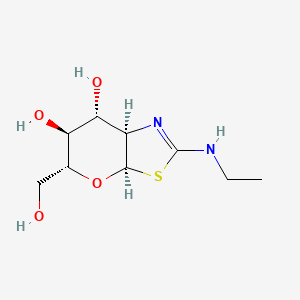
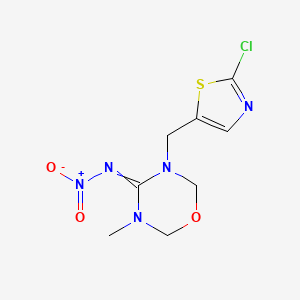
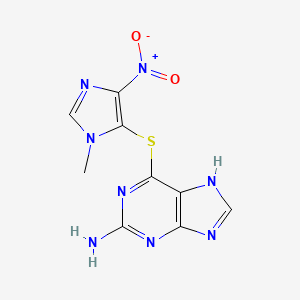
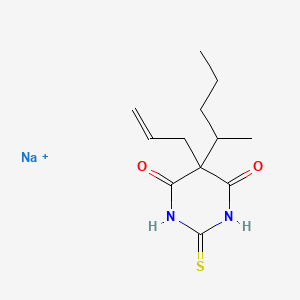
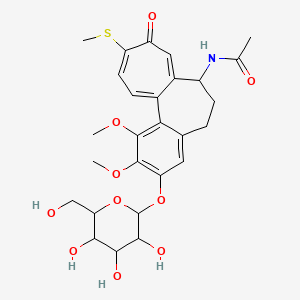
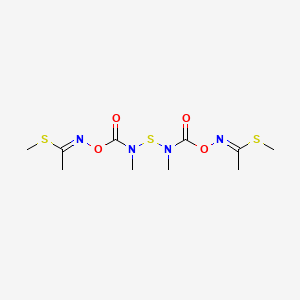
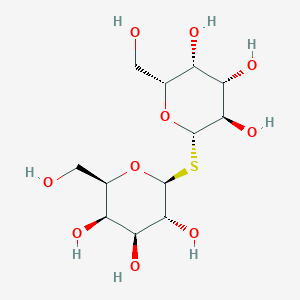
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
